molecular formula C11H10ClNO3 B164372 Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate CAS No. 138420-09-4

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate

Cat. No.: B164372
CAS No.: 138420-09-4
M. Wt: 239.65 g/mol
InChI Key: LIDLQLJDBGDIFT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate serves as a versatile intermediate in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound acts as a building block for creating more complex organic compounds, facilitating the development of new materials with tailored properties .
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the modification of its functional groups to yield different derivatives .

Biology

In biological research, this compound is studied for its potential pharmacological effects:

  • Antimicrobial Activity : this compound exhibits promising antibacterial and antifungal properties. Research indicates that benzoxazole derivatives can disrupt microbial growth and proliferation .
  • Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, which are beneficial in preventing oxidative stress-related damage in cells .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

  • Cancer Research : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in oncology .
  • Neurological Applications : There is ongoing research into its role in treating neurological disorders due to its interaction with orexin receptors, which are implicated in conditions like narcolepsy and insomnia .

Case Study 1: Antimicrobial Evaluation

A study conducted on substituted benzoxazoles, including this compound, demonstrated significant antibacterial activity against various strains of bacteria. The results indicated that certain derivatives exhibited potent effects comparable to established antibiotics .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant properties of benzoxazole derivatives found that this compound showed considerable free radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its chloro group and ester functionality make it a versatile intermediate for further chemical modifications and applications in diverse research fields.

Biological Activity

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives, including this compound, are recognized for their broad spectrum of pharmacological effects. These compounds have been shown to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The biological activity is attributed to their ability to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

The compound primarily interacts with enzymes and proteins involved in cellular processes. It is known to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular functions. For example:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes such as cytochrome P450, affecting drug metabolism and potentially leading to the accumulation of toxic metabolites.

Biochemical Pathways Affected

The compound has been linked to several key biochemical pathways:

  • Antimicrobial Activity : Studies indicate that benzoxazole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis, suggesting their potential use in treating resistant bacterial infections .
  • Anticancer Mechanisms : Research has demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
E. coli32
MRSA16
Mycobacterium tuberculosis8

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The results are presented in Table 2.

Cell LineIC50 (µM)Mechanism of Action
HepG26.83Induction of apoptosis
MCF-73.64Cell cycle arrest at G2/M phase
MDA-MB-2312.14Inhibition of EGFR and HER2 kinases
HeLa5.18Caspase activation and apoptosis induction

These findings suggest that the compound exhibits potent anticancer activity through multiple mechanisms .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity with lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer effects, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis in HepG2 cells. Molecular docking studies further revealed strong binding affinity to key oncogenic targets such as EGFR and HER2 .

Properties

IUPAC Name

ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLQLJDBGDIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358419
Record name Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138420-09-4
Record name Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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